molecular formula C25H23ClFN5O2 B2890833 7-(4-(2-chloro-6-fluorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040648-83-6

7-(4-(2-chloro-6-fluorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2890833
CAS RN: 1040648-83-6
M. Wt: 479.94
InChI Key: WGVIWMDKDRCLJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-(2-chloro-6-fluorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C25H23ClFN5O2 and its molecular weight is 479.94. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research has shown that fluoro-substituted compounds, related to the chemical structure , demonstrate significant anticancer activity. For instance, novel fluoro substituted benzo[b]pyran compounds, which share a similar fluorination pattern, have been tested against lung, breast, and CNS cancer cell lines, showing anticancer activity at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005). This highlights the potential of fluoro-substituted derivatives in cancer treatment research.

Dopamine Receptor Binding

Compounds with structural similarities have been synthesized and evaluated for their receptor binding properties. One such compound, 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine, was found to be a potential dopamine D4 receptor ligand based on in vitro receptor binding assays. The affinity constants determined for this compound indicate significant potential in the development of treatments for conditions associated with dopamine receptor dysregulation (Fang-wei, 2013).

Antibacterial and Antifungal Activity

Derivatives of the core structure have been synthesized and shown to possess significant antibacterial and antifungal activities. A study by Suresh, Lavanya, and Rao (2016) synthesized a new series of thiazolo[3′,2′:2,3][1,2,4]triazolo[1,5-a]-pyridine-9-carbonitrile derivatives, which demonstrated potent activity against a broad range of microorganisms. This suggests that such compounds could be further explored as potential antibacterial and antifungal agents (Suresh, Lavanya, & Rao, 2016).

properties

IUPAC Name

7-[4-[(2-chloro-6-fluorophenyl)methyl]piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClFN5O2/c1-29-14-19(23-20(15-29)25(34)32(28-23)17-6-3-2-4-7-17)24(33)31-12-10-30(11-13-31)16-18-21(26)8-5-9-22(18)27/h2-9,14-15H,10-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVIWMDKDRCLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=C(C=CC=C5Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-(2-chloro-6-fluorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

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